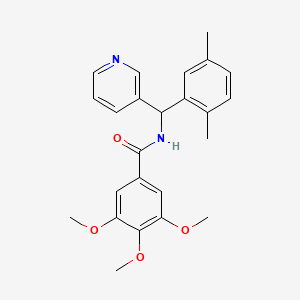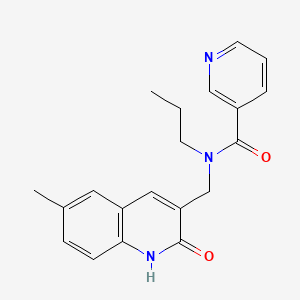
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthesis pathway. This compound has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide targets the NAD+ biosynthesis pathway by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. This, in turn, leads to a decrease in ATP production and an increase in DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NAD+ biosynthesis pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may help to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme, NAMPT. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its effects on other cellular pathways may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide. One area of interest is the development of more potent and specific inhibitors of NAMPT. Another area of interest is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in exploring the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide in combination with other cancer therapies to enhance their efficacy.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methylquinoline with propargyl bromide to form the intermediate compound. This is followed by the reaction of the intermediate with nicotinic acid to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-9-23(20(25)15-5-4-8-21-12-15)13-17-11-16-10-14(2)6-7-18(16)22-19(17)24/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVATYKANZORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

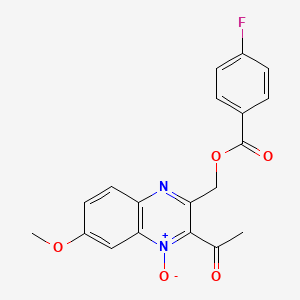
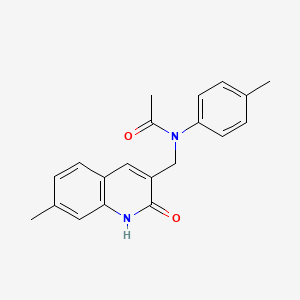
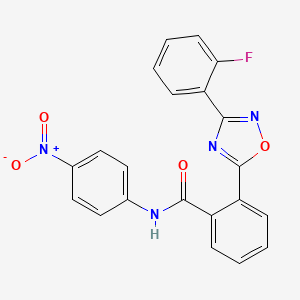
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
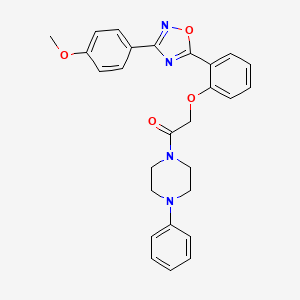
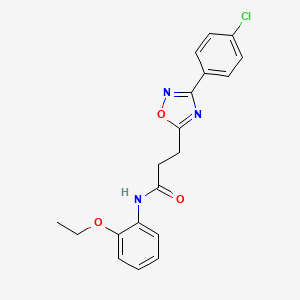
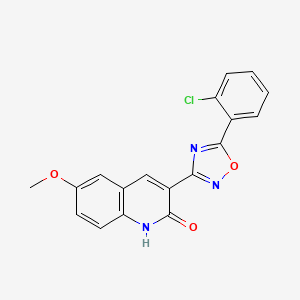

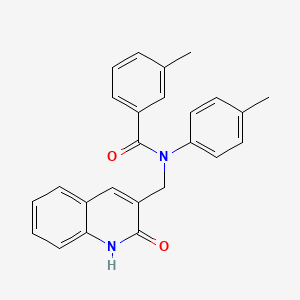
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
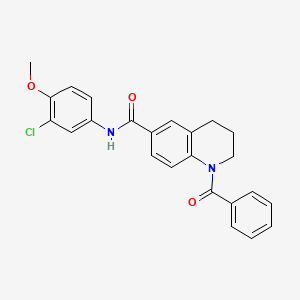
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
